molecular formula C29H36N4O7 B10856651 Zifanocycline CAS No. 1420294-56-9

Zifanocycline

Katalognummer: B10856651
CAS-Nummer: 1420294-56-9
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: LBKXOQRVWDAQSX-OMBSCLNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Zifanocycline (KBP-7072) is a novel aminomethylcycline antibiotic currently under clinical development, primarily targeting infections caused by multidrug-resistant bacteria such as Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and penicillin-resistant Streptococcus pneumoniae. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, in vitro and in vivo efficacy, and its potential clinical applications.

This compound is a third-generation aminomethylcycline antibiotic that operates by inhibiting protein synthesis through binding to the 30S ribosomal subunit. It is designed to overcome resistance mechanisms that limit the effectiveness of earlier tetracycline derivatives. The compound is being investigated for its efficacy against various bacterial pathogens, particularly those resistant to conventional antibiotics.

Pharmacokinetics

Recent studies have characterized the pharmacokinetic (PK) properties of this compound through subcutaneous administration in murine models. Key pharmacokinetic parameters include:

  • C_max (Maximum Concentration) : Ranging from 0.12 to 25.2 mg/L
  • AUC_0-inf (Area Under Curve) : Ranging from 1.13 to 234 h·mg/L
  • AUC_0-24 : Ranging from 1.09 to 225 h·mg/L
  • Free Drug C_max : Ranging from 0.03 to 5.68 mg/L

The study determined that the optimal PK/PD index for this compound against A. baumannii is the AUC/MIC ratio, with effective dosing projected at approximately 6.92 mg/kg for static effects and higher for log-kill effects .

Pharmacodynamics

This compound demonstrates significant in vitro activity against clinical isolates of A. baumannii, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.5 mg/L. The drug's efficacy in vivo was evaluated using a neutropenic murine thigh infection model, showing robust antibacterial activity against multiple strains .

In Vitro Studies

This compound has exhibited potent activity against a wide range of pathogens, including:

  • Acinetobacter baumannii : Effective against both carbapenem-resistant and susceptible strains.
  • MRSA : Demonstrated significant inhibition in laboratory settings.
  • Penicillin-resistant Streptococcus pneumoniae : Active against strains resistant to traditional therapies.

The drug's antimicrobial spectrum includes various Gram-positive and Gram-negative bacteria, making it a promising candidate for treating complicated infections .

In Vivo Case Studies

In vivo studies have confirmed this compound's efficacy in murine models:

  • A study reported that average daily doses required for achieving desired bactericidal effects were calculated based on PK/PD indices .
  • Another investigation highlighted its effectiveness in treating infections caused by multidrug-resistant organisms, showcasing its potential application in clinical settings .

Clinical Development and Future Directions

This compound is currently in Phase I clinical trials for indications such as community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections (ABSSSI). Preliminary results suggest a favorable safety profile and promising efficacy against resistant bacterial strains .

Summary of Key Findings

ParameterValue Range
C_max0.12 - 25.2 mg/L
AUC_0-inf1.13 - 234 h·mg/L
AUC_0-241.09 - 225 h·mg/L
Free Drug C_max0.03 - 5.68 mg/L
MIC against A. baumannii0.06 - 0.5 mg/L
Projected Effective Dose~6.92 mg/kg for static effect

Eigenschaften

CAS-Nummer

1420294-56-9

Molekularformel

C29H36N4O7

Molekulargewicht

552.6 g/mol

IUPAC-Name

(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H36N4O7/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39)/t12-,13?,14?,17-,22-,29-/m0/s1

InChI-Schlüssel

LBKXOQRVWDAQSX-OMBSCLNISA-N

Isomerische SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C

Kanonische SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.